(R)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is a complex organic compound with a unique structure that includes both carboxylic acid and pyrrolidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid typically involves multi-step organic reactions. One common method includes the reaction of isophthalic acid with ®-2-carboxypyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of ®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-((S)-2-Carboxypyrrolidine-1-carbonyl)-piperidine-1-carboxylic acid: A structurally similar compound with a piperidine ring instead of an isophthalic acid moiety.
Uniqueness
®-5-(2-Carboxypyrrolidine-1-carbonyl)isophthalic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13NO7 |
---|---|
Molekulargewicht |
307.25 g/mol |
IUPAC-Name |
5-[(2R)-2-carboxypyrrolidine-1-carbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H13NO7/c16-11(15-3-1-2-10(15)14(21)22)7-4-8(12(17)18)6-9(5-7)13(19)20/h4-6,10H,1-3H2,(H,17,18)(H,19,20)(H,21,22)/t10-/m1/s1 |
InChI-Schlüssel |
SVEIWRCKSZENKQ-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.